(1-Methylazetidin-3-yl)methanamine

Medicinal Chemistry Lead Optimization ADME

(1-Methylazetidin-3-yl)methanamine (CAS 1359656-98-6, MW: 100.16, C₅H₁₂N₂) is an azetidine-based building block characterized by a strained four-membered N-heterocycle bearing an N-methyl group and a primary aminomethyl side chain. The compound is supplied as a corrosive liquid (density: 0.938 g/mL) with a boiling point of 111.5 °C.

Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
CAS No. 1359656-98-6
Cat. No. B156665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylazetidin-3-yl)methanamine
CAS1359656-98-6
Synonyms(1-Methylazetidin-3-yl)methanamine
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCN1CC(C1)CN
InChIInChI=1S/C5H12N2/c1-7-3-5(2-6)4-7/h5H,2-4,6H2,1H3
InChIKeyRUZMJWPHZFXDSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (1-Methylazetidin-3-yl)methanamine (CAS 1359656-98-6): Physicochemical and Structural Specifications


(1-Methylazetidin-3-yl)methanamine (CAS 1359656-98-6, MW: 100.16, C₅H₁₂N₂) is an azetidine-based building block characterized by a strained four-membered N-heterocycle bearing an N-methyl group and a primary aminomethyl side chain . The compound is supplied as a corrosive liquid (density: 0.938 g/mL) with a boiling point of 111.5 °C [1]. This structural arrangement yields a defined topological polar surface area of 29.3 Ų and a calculated XLogP3 of -0.6, consistent with moderate hydrophilicity .

Why Uncritical Substitution of (1-Methylazetidin-3-yl)methanamine with In-Class Analogs Fails


Substituting (1-Methylazetidin-3-yl)methanamine with another azetidine derivative without adjusting synthetic or assay conditions leads to significant and measurable changes in both physicochemical and biochemical outcomes. The N-methyl substitution pattern uniquely influences key properties relative to unsubstituted and bulkier analogs, including calculated lipophilicity (XLogP3), molecular weight, and physical constants such as boiling point and density [1]. These differences directly translate into altered chromatographic behavior, solubility, and passive permeability, which can undermine synthetic reproducibility and biological assay consistency [2].

Quantitative Differentiation of (1-Methylazetidin-3-yl)methanamine from Its Closest Analogs


Lipophilicity Control: 2-Fold Increase in XLogP3 Relative to Unsubstituted Azetidine Core

Compared to the parent azetidin-3-ylmethanamine (CAS 116770-48-0), the N-methyl group on (1-Methylazetidin-3-yl)methanamine yields a substantially higher XLogP3 value, indicating a significant increase in lipophilicity. The target compound exhibits an XLogP3 of -0.6 , whereas the unsubstituted analog registers an XLogP3 of -1.1 . This shift of +0.5 log units corresponds to a more than 3-fold increase in predicted octanol-water partition coefficient, altering the compound's distribution profile.

Medicinal Chemistry Lead Optimization ADME

Size Exclusion: 14% Lower Molecular Weight Than Ethyl Analog for Conformationally Constrained Scaffolds

In selecting building blocks for fragment growth or scaffold decoration, molecular weight is a critical driver of physicochemical properties. (1-Methylazetidin-3-yl)methanamine (MW: 100.16) is 14% lighter than its ethyl-substituted congener, (1-ethylazetidin-3-yl)methanamine (MW: 114.19) , and 28% lighter than the isopropyl variant (MW: 128.22) [1]. This difference enables a reduction in final compound molecular weight when the azetidine moiety is incorporated.

Synthetic Chemistry Fragment-Based Drug Discovery Building Block Selection

Physical State and Boiling Point: A Distillation and Handling Differentiator from Higher Homologs

The boiling point and density of (1-Methylazetidin-3-yl)methanamine differ substantially from those of larger N-alkyl analogs, impacting purification and handling. The target compound exhibits a boiling point of 111.5 °C and a density of 0.938 g/mL [1]. While direct boiling point data for the ethyl analog are not consistently reported, the trend to higher boiling points with increasing alkyl chain length is expected. The measured density of 0.938 g/mL for the target is identical to that reported for the related 2-aminomethylazetidine analog (CAS 103550-76-1), highlighting the distinct physical state of this core scaffold .

Synthetic Chemistry Process Chemistry Purification

Conformational Constraint and Biological Activity in KHK Inhibition: Sub-Nanomolar Potency Achieved

Derivatives incorporating the (1-Methylazetidin-3-yl) group demonstrate high potency in enzymatic assays for ketohexokinase (KHK) inhibition, as exemplified by US Patent 11,124,500. The compound (2S,3R)-2-Methyl-1-[4-[1-(1-methylazetidin-3-yl)pyrazol-4-yl]-6-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-ol (Example 35) exhibits an IC₅₀ of 1.59 nM against KHK in a biochemical assay [1]. This potency is superior to that of the corresponding unsubstituted azetidine analog (Example 33, IC₅₀ = 4.90 nM) [2], representing a 3.1-fold improvement in inhibitory activity conferred by the N-methyl substitution.

Medicinal Chemistry Enzymology Ketohexokinase (KHK) Inhibition

Constrained Geometric Isomer Differentiation: Regioisomeric Impact on Potency and Synthetic Strategy

Within the same patent family, the position of the methyl substitution on the azetidine ring profoundly affects KHK inhibitory potency. The (3-methylazetidin-3-yl)methanamine-derived analog (Example 34, IC₅₀ = 3.71 nM) [1] is 2.3-fold less potent than the 1-methylazetidine-derived analog (Example 35, IC₅₀ = 1.59 nM) [2]. This difference demonstrates that the N-methyl substitution pattern in (1-Methylazetidin-3-yl)methanamine provides a specific conformational and electronic environment that is not replicated by C-methyl substitution at the 3-position.

Medicinal Chemistry Structure-Activity Relationship (SAR) Ketohexokinase Inhibition

Prioritized Research and Industrial Application Scenarios for (1-Methylazetidin-3-yl)methanamine


Lead Optimization of Ketohexokinase (KHK) Inhibitors for Metabolic Disease

Based on direct patent evidence demonstrating a 3.1-fold improvement in KHK inhibition potency when the 1-methylazetidine scaffold is employed versus the unsubstituted azetidine core [1], (1-Methylazetidin-3-yl)methanamine is a high-priority building block for the design and synthesis of novel KHK inhibitors targeting non-alcoholic fatty liver disease (NAFLD) and related metabolic disorders. Its use in generating analogs with IC₅₀ values below 2 nM provides a clear advantage over unsubstituted azetidine starting materials.

Synthesis of Amidinourea Derivatives as Neuropeptide Y Ligands

(1-Methylazetidin-3-yl)methanamine is specifically documented as a reagent in the synthesis of amidinourea derivatives designed to interact with neuropeptide Y receptors [1]. This application is distinct from the general use of azetidine building blocks and represents a targeted opportunity for laboratories investigating NPY-related pathways in appetite regulation, stress response, and cardiovascular function. Procurement for this specific chemotype is validated by the compound's established utility in this reaction sequence.

Fragment-Based Drug Discovery (FBDD) and Conformationally Constrained Scaffold Elaboration

The 14% lower molecular weight of (1-Methylazetidin-3-yl)methanamine relative to its ethyl analog [1] and its defined topological polar surface area (29.3 Ų) make it an attractive fragment-sized building block for lead generation. Its strained azetidine ring provides a defined vector for the primary amine, enabling precise control over molecular geometry when used as a scaffold in fragment growth or library synthesis. The calculated XLogP3 of -0.6 supports a balanced polarity profile suitable for fragment screening collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Methylazetidin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.